Bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid
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Overview
Description
Bicyclo[222]octa-2,5-diene-2,3-dicarboxylic acid is an organic compound with a unique bicyclic structure It is characterized by its rigid, cage-like framework, which consists of two fused cyclohexane rings with two double bonds and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For example, the reaction of cyclohexa-1,3-diene with maleic anhydride under controlled conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alcohols, amines, and acyl chlorides are used under acidic or basic conditions to form various derivatives.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated bicyclic compounds.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
Bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its rigid structure.
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The rigid structure of the compound allows for precise interactions with biological macromolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-2,3-diol: A similar compound with hydroxyl groups instead of carboxylic acids.
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride: An anhydride derivative with similar structural features.
7,8-Bis(benzyloxy)bicyclo[2.2.2]octa-2,5-diene: A derivative with benzyloxy groups, used in ligand design .
Uniqueness
Bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid is unique due to its combination of a rigid bicyclic structure and reactive carboxylic acid groups. This combination allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C10H10O4 |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H10O4/c11-9(12)7-5-1-2-6(4-3-5)8(7)10(13)14/h1-2,5-6H,3-4H2,(H,11,12)(H,13,14) |
InChI Key |
APTIVUQAUCPVAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C(=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
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